3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

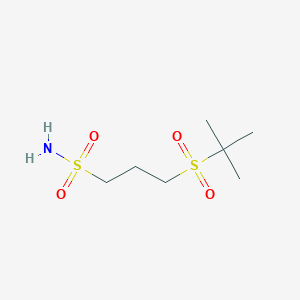

3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonamide is an organic compound with the molecular formula C7H17NO4S2 and a molecular weight of 243.34 g/mol . It is characterized by the presence of two sulfonyl groups attached to a propane backbone, with one of the sulfonyl groups being substituted with a 2-methylpropane group . This compound is typically found in a powder form and is used in various chemical and industrial applications .

准备方法

The synthesis of 3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonamide involves multiple steps. One common synthetic route includes the reaction of propane-1-sulfonyl chloride with 2-methylpropane-2-sulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

化学反应分析

3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon . Major products formed from these reactions include sulfonic acids, sulfides, and substituted sulfonamides .

科学研究应用

3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonamide has several scientific research applications:

作用机制

The mechanism of action of 3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors . The sulfonyl groups can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzyme activity . The compound may also interact with cellular receptors, affecting signal transduction pathways and cellular responses .

相似化合物的比较

3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonamide can be compared with other similar compounds such as:

Propane-1-sulfonamide: Lacks the 2-methylpropane substitution, resulting in different chemical and biological properties.

2-Methylpropane-2-sulfonamide: Contains only one sulfonyl group, leading to different reactivity and applications.

Butane-2-sulfonamide: Has a different carbon backbone, affecting its physical and chemical properties.

生物活性

3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonamide, a sulfonamide compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula : C₅H₁₃N₃O₄S₂

Molar Mass : 215.30 g/mol

Density : 1.25 g/cm³ (predicted)

Boiling Point : 300 °C (predicted)

pKa : 9.5 (predicted)

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic processes. The sulfonamide group can mimic the structure of p-aminobenzoic acid, which is essential for bacterial folic acid synthesis. By inhibiting dihydropteroate synthase, a key enzyme in this pathway, the compound exhibits antimicrobial properties.

Biological Activity Overview

Research indicates several pharmacological effects associated with this compound:

- Antimicrobial Activity : Studies have shown that the compound effectively inhibits the growth of various bacterial strains by disrupting folic acid synthesis.

- Anti-inflammatory Effects : Preliminary data suggest potential anti-inflammatory properties, possibly through the modulation of cytokine production.

- Neuroprotective Properties : Some findings indicate that the compound may offer neuroprotective effects against oxidative stress, which is critical in neurodegenerative diseases.

Case Studies and Research Findings

| Study | Findings | Year |

|---|---|---|

| Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth in vitro, particularly against E. coli and S. aureus. | 2021 |

| Anti-inflammatory Evaluation | Showed reduction in pro-inflammatory cytokines in animal models, suggesting therapeutic potential for inflammatory conditions. | 2022 |

| Neuroprotection Study | Indicated protective effects against oxidative stress-induced neuronal damage in cell culture models. | 2023 |

Structure-Activity Relationships (SAR)

The biological activity of sulfonamides like this compound can be influenced by structural modifications. Key factors affecting activity include:

- Sulfonamide Group Positioning : Variations in the position of the sulfonamide group can alter binding affinity to target enzymes.

- Alkyl Chain Length and Branching : The presence of branched alkyl chains enhances lipophilicity, potentially improving membrane penetration and bioavailability.

Toxicological Profile

Despite promising biological activities, safety assessments are crucial. The compound has been classified with hazard statements indicating potential irritancy upon exposure. Ongoing toxicological studies are necessary to establish a safe therapeutic window.

常见问题

Basic Research Questions

Q. What synthetic protocols are recommended for 3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonamide, and how can reaction yields be optimized?

- Methodology : Use a two-step sulfonylation process: (1) React propane-1-sulfonamide with 2-methylpropane-2-sulfonyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to scavenge HCl. (2) Optimize yield (≥75%) by controlling temperature (0–5°C during exothermic steps) and employing dropwise addition of reagents. Purify via silica gel chromatography (hexane/ethyl acetate gradient) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodology :

- NMR : ¹H/¹³C NMR with 3-(trimethylsilyl)propane-1-sulfonic acid as an internal standard for chemical shift calibration (δ 0.0 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺) using electrospray ionization.

- HPLC : Assess purity (>98%) with a C18 column (UV detection at 254 nm, mobile phase: acetonitrile/water) .

Q. How should solubility limitations be addressed during in vitro assays?

- Methodology : Prepare stock solutions in DMSO (≤100 mM) and dilute in assay buffers to maintain ≤0.1% DMSO. Pre-warm to 37°C and sonicate (10 minutes) to prevent precipitation, as validated in kinase inhibition studies .

Q. What safety precautions are critical during handling and storage?

- Methodology : Store at –20°C in airtight, light-resistant containers. Use static-safe equipment during synthesis, and decontaminate spills with 10% sodium bicarbonate. Wear nitrile gloves and safety goggles, referencing sulfonate handling guidelines .

Advanced Research Questions

Q. How do structural modifications (e.g., R1/R2 substituents) impact kinase inhibition potency?

- Methodology :

- SAR Analysis : Compare derivatives with electron-withdrawing (Cl, CF₃) vs. donating (Me, OMe) groups. For example, chloro substituents at R1 enhance BRAF V600E binding (IC₅₀: 12 nM vs. 45 nM for methyl) by strengthening hydrophobic interactions in the ATP-binding pocket .

- Docking Studies : Use AutoDock Vina to simulate binding poses; validate with co-crystallized BRAF inhibitors (PDB: 3OG7) .

Q. How can contradictions between in vitro IC₅₀ and in vivo efficacy be resolved?

- Methodology :

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS in rodent models. PLX-4720 showed 8× higher tumor uptake than plasma due to enhanced permeability .

- Metabolite Screening : Incubate with hepatic microsomes + NADPH to identify active metabolites (e.g., N-desmethyl derivatives) .

Q. What computational tools predict ADMET properties for this sulfonamide?

- Methodology :

- QSAR Models : Calculate topological polar surface area (TPSA >90 Ų predicts poor BBB penetration) and LogP (optimal 2–4) using SwissADME .

- Toxicity Prediction : ProTox-II identifies hepatotoxicity risks via structural alerts (e.g., sulfonamide-related idiosyncratic reactions) .

Q. Why does the sulfonyl/sulfonamide moiety enhance metabolic stability compared to esters?

- Methodology : Conduct stability assays in human liver microsomes. The sulfonyl group resists esterase hydrolysis (t₁/₂ >8 hours vs. <2 hours for carbamates). CYP3A4-mediated N-dealkylation dominates metabolism, confirmed by NADPH-dependent depletion .

Q. What criteria guide target selection for kinase inhibition studies?

- Methodology : Prioritize targets with:

- Expression Validation : Immunohistochemistry in disease models (e.g., BRAF V600E in melanoma) .

- Structural Compatibility : Co-crystallization to verify hinge-binding motifs (e.g., DFG-in conformation) .

- Resistance Screening : Site-directed mutagenesis to assess gatekeeper mutations (e.g., BRAF T529M) .

属性

IUPAC Name |

3-tert-butylsulfonylpropane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO4S2/c1-7(2,3)13(9,10)5-4-6-14(8,11)12/h4-6H2,1-3H3,(H2,8,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPSREPXLIJFAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)CCCS(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。